4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride
描述
属性
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h5H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUIWLEVXFPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)N)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059988-79-1 | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride (CAS No. 2059988-79-1) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : CHClN
- Molecular Weight : 173.64 g/mol
- Appearance : White to off-white powder
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In vitro evaluations have shown that it exhibits potent activity against various pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It effectively inhibited biofilm formation in pathogenic isolates, which is crucial for combating chronic infections .
Comparative Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine | 0.22 - 0.25 | S. aureus, S. epidermidis |
| Other Pyrazole Derivatives | 0.25 - 0.50 | Various pathogens |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways and reduce cytokine production in vitro.
- The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
- It shows potential in reducing inflammation markers in animal models of inflammatory diseases.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties.
Case Studies:
- HeLa Cell Studies : The compound was tested on HeLa cells (cervical cancer) and exhibited cytotoxic effects at micromolar concentrations .
- Mechanistic Insights : It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .
Safety Profile
While the biological activities are promising, safety assessments are critical for potential therapeutic applications.
Toxicity Data:
科学研究应用
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives in combating tuberculosis. A notable example includes the exploration of structural analogues that exhibit antitubercular activity against Mycobacterium tuberculosis. These compounds were identified through high-throughput screening and demonstrated low cytotoxicity while maintaining efficacy within macrophages. The mechanism of action was distinct from traditional antibiotics, suggesting a novel pathway for treatment development .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyridine scaffold can enhance biological activity. By synthesizing a library of analogues, researchers identified key structural features that correlate with increased potency against M. tuberculosis. For instance, certain substitutions on the pyrazolo ring improved binding affinity to specific biological targets involved in the bacterium's metabolic pathways .
Data Tables
Case Study 1: In Vitro Evaluation
In a study evaluating the efficacy of pyrazolo[1,5-a]pyridine derivatives, compound analogues were tested for their ability to inhibit M. tuberculosis growth under various conditions. The results indicated that specific structural modifications led to enhanced activity in iron-depleted environments, which is critical for developing treatments targeting resistant strains of the bacterium. This study underscores the importance of tailored approaches in drug design to overcome resistance mechanisms .
Case Study 2: Mechanism Elucidation
Another investigation focused on elucidating the mechanisms by which these compounds exert their effects. Using X-ray crystallography and biochemical assays, researchers were able to determine that some derivatives acted by disrupting essential metabolic pathways in M. tuberculosis, providing insights into their potential as lead compounds for further drug development .
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo-fused derivatives:
Structural and Functional Analysis
Core Heterocyclic System
- Target Compound: The pyrazolo[1,5-a]pyridine system has a six-membered pyridine ring fused to a five-membered pyrazole, with nitrogen atoms at positions 1 and 3 of the pyrazole.
- Pyrazolo[4,3-c]pyridine Derivatives (e.g., CAS 1909314-07-3): The fusion at [4,3-c] shifts the nitrogen positions, altering electronic properties and steric interactions. Methyl substitution further modifies reactivity .
Salt Form and Solubility
- Hydrochloride vs. Dihydrochloride : The dihydrochloride form (e.g., C₆H₁₂Cl₂N₄) increases water solubility compared to the single hydrochloride salt, which is critical for in vivo applications .
Research and Industrial Relevance
- Pharmaceutical Intermediates : The target compound and its analogs are pivotal in synthesizing bioactive molecules. For example, pyrazolo[1,5-a]pyrimidine derivatives are explored as kinase inhibitors .
- Synthetic Methods: details the use of HCl in ethanol for synthesizing pyrazolo[1,5-a]pyrimidine analogs, followed by column chromatography for purification .
- Market Availability : Supplier data () indicate global availability, with bulk quantities tailored for R&D and industrial scale-up .
常见问题
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride and its derivatives?
- Methodology : A multi-step approach is often used, starting with cyclization reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form the triazole ring, followed by functionalization at position 7 using silylformamidine or other nucleophiles in solvents like benzene or methanol .
- Key Steps :
- Cyclization : React 2-ethynylpyridine with azides under CuSO₄/sodium ascorbate catalysis .
- Purification : Crystallization from hexane or methanol to isolate intermediates .
Q. How can researchers verify the purity and structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare observed ¹H/¹³C chemical shifts with computational predictions (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to match exact mass (e.g., [M+H]⁺ calculated for C₈H₁₅Cl₂N₃: 240.06) .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. What experimental design considerations address low yields in the synthesis of 7-functionalized derivatives?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions at position 7 .
- Catalysis : Meglumine (10 mol%) in one-pot multicomponent reactions improves efficiency (yields >75%) .
- Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry of silylformamidine to avoid side products .
Q. How should researchers resolve discrepancies between observed and calculated NMR data for pyrazolo[1,5-a]pyridine derivatives?
- Root Causes :
- Tautomerism : Prototropic shifts in the pyrazole ring can alter peak positions .
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts.
- Resolution :
- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Compare with literature data for analogous compounds (e.g., 3-ethynyl derivatives ).
Q. What green chemistry approaches are applicable to large-scale synthesis of this compound?
- Sustainable Methods :
- Catalysis : Meglumine-catalyzed one-pot reactions reduce waste and energy use .
- Solvent-Free Conditions : Mechanochemical grinding for cyclization steps .
- Metrics : Calculate E-factors (kg waste/kg product) to benchmark against traditional routes.
Critical Analysis of Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
